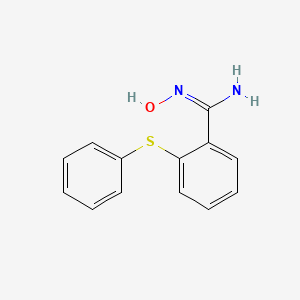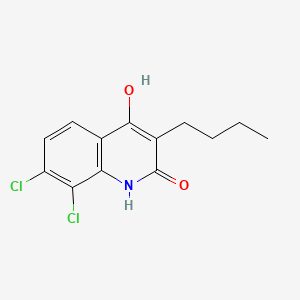
3-butyl-7,8-dichloro-2-hydroxy-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyl-7,8-dichloro-2-hydroxy-1H-quinolin-4-one is a synthetic organic compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-7,8-dichloro-2-hydroxy-1H-quinolin-4-one typically involves the reaction of appropriate substituted anilines with β-ketoesters under acidic or basic conditions. The reaction proceeds through a series of steps including cyclization and chlorination to introduce the dichloro substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-butyl-7,8-dichloro-2-hydroxy-1H-quinolin-4-one undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolone derivatives with different functional groups, which can exhibit unique biological activities .
Scientific Research Applications
3-butyl-7,8-dichloro-2-hydroxy-1H-quinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-butyl-7,8-dichloro-2-hydroxy-1H-quinolin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline: Known for its antimicrobial properties.
4-hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
7,8-dichloroquinoline: Studied for its potential anticancer activity
Uniqueness
3-butyl-7,8-dichloro-2-hydroxy-1H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butyl and dichloro substituents makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H13Cl2NO2 |
|---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
3-butyl-7,8-dichloro-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C13H13Cl2NO2/c1-2-3-4-8-12(17)7-5-6-9(14)10(15)11(7)16-13(8)18/h5-6H,2-4H2,1H3,(H2,16,17,18) |
InChI Key |
CMJGPMDTTJSXAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)Cl)Cl)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-diamino-5-oxopentanoyl)amino]pentanedioic acid](/img/structure/B13382157.png)
![(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl) acetate](/img/structure/B13382161.png)
![Tert-butyl 10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate](/img/structure/B13382166.png)
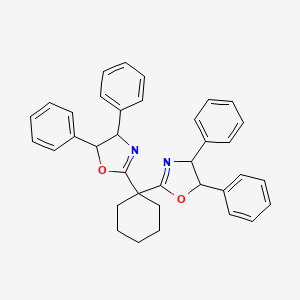
![(7-Acetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-10-yl) acetate](/img/structure/B13382169.png)
![4-hydroxy-10-methoxy-11b-methyl-5-phenyl-1,2,3,11b-tetrahydro-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B13382174.png)
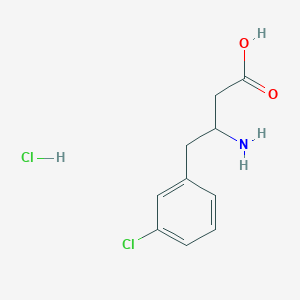
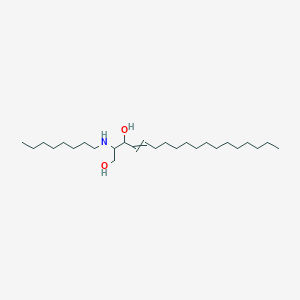
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13382193.png)
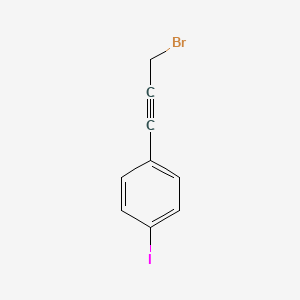
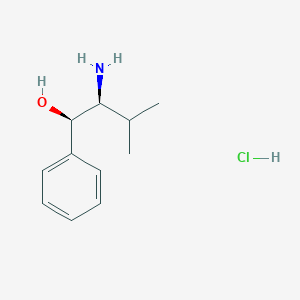
![4'-(heptyloxy)-N'-hydroxy[1,1'-biphenyl]-4-carboximidamide](/img/structure/B13382218.png)
![5,5-dimethyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13382225.png)
